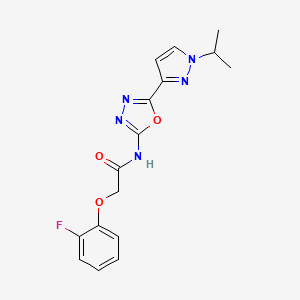
2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H16FN5O3 and its molecular weight is 345.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(2-fluorophenoxy)-N-(5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide , identified by its CAS number 1209228-44-3 , is a novel pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the synthesis, biological mechanisms, and pharmacological applications of this compound, drawing from various research studies and findings.
Synthesis and Structural Characteristics
The synthesis of this compound involves several key steps, primarily focusing on the formation of the pyrazole and oxadiazole rings. The structural formula is illustrated as follows:
The molecular weight is approximately 345.33 g/mol . The compound features a 2-fluorophenoxy moiety linked to a pyrazole and an oxadiazole , which are critical for its biological activity.
Biological Activity Overview
Recent studies have indicated that pyrazole derivatives exhibit a wide range of biological activities, including:
- Antiviral Activity : Research has demonstrated that similar compounds can inhibit viral replication, particularly in the context of human dihydroorotate dehydrogenase (DHODH) inhibitors .
- Insecticidal Properties : Compounds with similar structural features have shown effective insecticidal activity against various pests such as Mythimna separate and Helicoverpa armigera, indicating potential agricultural applications .
- Antifungal Activity : Some derivatives exhibited significant antifungal properties against pathogens like Pyricularia oryae, with inhibition rates reaching up to 77.8% .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as an inhibitor of DHODH, which is crucial for pyrimidine synthesis in many pathogens . This inhibition disrupts viral replication processes.
- Cell Membrane Interaction : The presence of the fluorophenoxy group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components.
Case Studies
Several studies have evaluated the efficacy of this compound in vitro and in vivo:
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-10(2)22-8-7-12(21-22)15-19-20-16(25-15)18-14(23)9-24-13-6-4-3-5-11(13)17/h3-8,10H,9H2,1-2H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOYGQMBQPVJDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













